molecular formula C19H16N2O5S2 B12162766 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Cat. No.: B12162766
M. Wt: 416.5 g/mol
InChI Key: LEWQKLHGFGGMQK-SXGWCWSVSA-N
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Description

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a hydroxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine and are conducted in organic solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can lead to various substituted thiazolidinone or benzamide derivatives.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and benzylidene group are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide
  • N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
  • N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzylidene and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16N2O5S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

InChI

InChI=1S/C19H16N2O5S2/c1-25-14-7-6-11(15(10-14)26-2)9-16-18(24)21(19(27)28-16)20-17(23)12-4-3-5-13(22)8-12/h3-10,22H,1-2H3,(H,20,23)/b16-9-

InChI Key

LEWQKLHGFGGMQK-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Origin of Product

United States

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